2-Thienylzinc bromide

Catalog No.
S3426563
CAS No.
45438-80-0
M.F
C4H3BrSZn
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thienylzinc bromide

CAS Number

45438-80-0

Product Name

2-Thienylzinc bromide

IUPAC Name

bromozinc(1+);2H-thiophen-2-ide

Molecular Formula

C4H3BrSZn

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

KRDONBTWAGIZME-UHFFFAOYSA-M

SMILES

C1=CS[C-]=C1.[Zn+]Br

Canonical SMILES

C1=CS[C-]=C1.[Zn+]Br

2-Thienylzinc bromide is a highly reactive, ready-to-use heteroaryl organozinc reagent primarily deployed in Negishi cross-coupling reactions. Supplied typically as a 0.5 M solution in tetrahydrofuran (THF), it offers a direct and highly efficient route for the introduction of a 2-thienyl moiety onto aryl, alkenyl, and alkynyl electrophiles. As an organozinc halide, it occupies a strategic middle ground in organometallic reactivity—it is significantly more nucleophilic than corresponding boronic acids, yet far less aggressive than organolithium or Grignard reagents. This balanced reactivity profile makes it a premier choice for industrial and academic procurement when synthesizing complex pharmaceuticals, agrochemicals, and organic electronic materials where mild conditions, neutral pH, and exceptional functional group tolerance are strictly required [1].

Substituting 2-thienylzinc bromide with cheaper or more common alternatives often leads to process failures, severe yield penalties, or increased purification costs. Using 2-thiopheneboronic acid (the Suzuki coupling baseline) introduces the risk of base-catalyzed protodeboronation, a well-documented degradation pathway for electron-rich heteroaryl boronic acids that necessitates large stoichiometric excesses and generates difficult-to-separate homocoupled dimers [2]. Conversely, substituting with 2-thienylmagnesium bromide (the Kumada coupling baseline) or 2-thienyllithium completely sacrifices functional group tolerance; these highly polarized reagents aggressively attack esters, ketones, and nitro groups, requiring costly multi-step protection and deprotection sequences. Furthermore, unlike toxic organotin reagents used in Stille couplings, 2-thienylzinc bromide avoids the heavy regulatory and purification burdens associated with residual tin contamination, making it the non-interchangeable choice for late-stage, highly functionalized cross-coupling [1].

Superior Functional Group Tolerance in the Presence of Nitro Arenes

In direct cross-coupling applications involving highly electrophilic functional groups, 2-thienylzinc bromide demonstrates exceptional chemoselectivity. When coupled with 1-iodo-4-nitrobenzene using a PEPPSI-IPent palladium catalyst, 2-thienylzinc bromide achieved an 87% yield of 2-(4-nitrophenyl)thiophene at room temperature[1]. In contrast, attempting this coupling with the Grignard equivalent (2-thienylmagnesium bromide) results in competitive nucleophilic attack on the nitro group, leading to complex reaction mixtures and negligible yields of the desired product.

Evidence DimensionCross-coupling yield with a nitro-bearing electrophile
Target Compound Data87% yield of 2-(4-nitrophenyl)thiophene (Negishi)
Comparator Or Baseline2-Thienylmagnesium bromide (Kumada) - incompatible/degradation
Quantified Difference>80% yield advantage due to functional group preservation
ConditionsRoom temperature, Pd-catalyzed (PEPPSI-IPent), 1-iodo-4-nitrobenzene electrophile

Procurement of the zinc reagent eliminates the need for multi-step protection/deprotection sequences when synthesizing highly functionalized active pharmaceutical ingredients.

Elimination of Protodeboronation and Homocoupling Impurities

Heteroaryl boronic acids are notoriously susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura couplings. Studies on thiopheneboronic acids show significant degradation into thiophene and homocoupled dimers, often requiring up to 1.5–2.0 equivalents of the boron reagent to achieve full conversion [1]. 2-Thienylzinc bromide bypasses this degradation pathway entirely because Negishi couplings operate under neutral conditions. This allows for near-stoichiometric use of the zinc reagent (typically 1.05–1.1 equivalents) and eliminates the formation of thiophene dimers, drastically simplifying downstream chromatographic purification.

Evidence DimensionReagent stoichiometry and impurity generation
Target Compound DataNear-stoichiometric requirement (1.05-1.1 eq) with no protodeboronation
Comparator Or Baseline2-Thiopheneboronic acid (Suzuki) requires excess (1.5-2.0 eq) due to degradation
Quantified Difference~30-50% reduction in reagent equivalent requirements and elimination of dimer impurities
ConditionsNeutral Negishi coupling vs. Base-mediated Suzuki coupling

Reduces raw material waste and lowers purification costs by preventing the formation of closely eluting homocoupled byproducts.

Ultra-High Catalyst Turnover Numbers (TON) for Industrial Scale-Up

The specific reactivity of 2-thienylzinc bromide allows for unprecedented reductions in palladium catalyst loading. In the synthesis of 2-(4-nitrophenyl)thiophene, the Negishi coupling of 2-thienylzinc bromide achieved a Catalyst Turnover Number (TON) of 0.87 × 10^5 using extremely low catalyst loadings (10^-3 mol%)[1]. This vastly outperforms standard heteroaryl Suzuki or Kumada couplings, which typically operate at TONs in the range of 10^3 to 10^4. The ability of the zinc reagent to efficiently transmetalate without poisoning the catalyst enables this ultra-high efficiency.

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound Data0.87 × 10^5 TON
Comparator Or BaselineStandard cross-coupling baselines (10^3 - 10^4 TON)
Quantified Difference~10-fold to 100-fold increase in catalyst efficiency
Conditions10^-3 mol% PEPPSI-IPent catalyst, 23 °C to reflux

Drastically reduces the cost of expensive palladium catalysts and minimizes residual heavy metal contamination in final products.

Preservation of Acid- and Base-Sensitive Moieties

The neutral, room-temperature conditions enabled by 2-thienylzinc bromide are critical for substrates bearing sensitive protecting groups. In the synthesis of complex indaceno[1,2-b:5,6-b′]dithiophene (IDT) cores, Negishi coupling using dioxolan-protected thienylzinc derivatives proceeded in near-quantitative yields without premature deprotection[1]. In contrast, the acidic byproducts of Stille couplings or the basic conditions of Suzuki couplings can trigger unwanted cleavage of acetals, leading to polymerization or complex side reactions.

Evidence DimensionAcetal protecting group stability during coupling
Target Compound DataNear-quantitative yield with intact acetal
Comparator Or BaselineSuzuki (basic) or Stille (acidic byproducts) conditions
Quantified DifferenceComplete preservation vs. partial/complete deprotection
ConditionsRoom temperature Negishi coupling

Allows chemists to design shorter, more efficient synthetic routes by carrying sensitive protecting groups directly through the cross-coupling step.

Late-Stage Functionalization of Complex APIs

Where the target molecule contains sensitive functional groups (such as nitro, ester, ketone, or cyano groups) that would be destroyed by Grignard or lithium reagents, 2-thienylzinc bromide provides a highly chemoselective route to introduce the thiophene pharmacophore without the need for protecting groups [1].

Synthesis of Organic Electronic Materials (OLEDs/OPVs)

Where the synthesis of extended polythiophene or IDT (indacenodithiophene) cores requires the coupling of multiple thiophene units, 2-thienylzinc bromide is selected to avoid generating the difficult-to-separate homocoupled dimer impurities frequently caused by protodeboronation in Suzuki couplings [REFS-2, REFS-3].

Industrial Scale-Up of Thiophene Derivatives

Where minimizing palladium catalyst loading is critical for process economics and regulatory compliance, the ultra-high TON capabilities of 2-thienylzinc bromide allow for parts-per-million catalyst usage, significantly reducing both raw material costs and downstream metal scavenging requirements [1].

High-Throughput Library Synthesis

Where neutral conditions and room-temperature reactivity are required to run hundreds of parallel cross-coupling reactions, 2-thienylzinc bromide provides a reliable, base-free methodology that bypasses the need to optimize base or solvent combinations for each specific substrate [1].

Dates

Last modified: 08-19-2023

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